molecular formula C7H6IKO3S B7987333 Potassium 2-iodo-5-methylbenzenesulfonate CAS No. 1093215-92-9

Potassium 2-iodo-5-methylbenzenesulfonate

Cat. No.: B7987333
CAS No.: 1093215-92-9
M. Wt: 336.19 g/mol
InChI Key: LFQHEPUFDZVNHD-UHFFFAOYSA-M
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Preparation Methods

Potassium 2-iodo-5-methylbenzenesulfonate can be synthesized by reacting 2-iodo-5-methylbenzenesulfonic acid with potassium hydroxide . The reaction typically involves dissolving the acid in a suitable solvent, such as water or an organic solvent, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

Potassium 2-iodo-5-methylbenzenesulfonate is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. One of its notable applications is as a catalyst for the oxidation of alcohols using Oxone as the terminal oxidant . This compound serves as an alternative to stoichiometric hypervalent iodine oxidants and is highly effective in the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones . The major products formed from these reactions depend on the specific alcohol being oxidized and the reaction conditions employed.

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;2-iodo-5-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3S.K/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQHEPUFDZVNHD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IKO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694988
Record name Potassium 2-iodo-5-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093215-92-9
Record name Potassium 2-iodo-5-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1093215-92-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-iodo-5-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Potassium 2-iodo-5-methylbenzenesulfonate
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Potassium 2-iodo-5-methylbenzenesulfonate
Reactant of Route 4
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Potassium 2-iodo-5-methylbenzenesulfonate
Reactant of Route 5
Potassium 2-iodo-5-methylbenzenesulfonate
Reactant of Route 6
Potassium 2-iodo-5-methylbenzenesulfonate

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